(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It has significant importance in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the naphthalen-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups at specific positions .
Scientific Research Applications
(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for understanding nucleoside metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-[6-(2-furanylmethylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol: Another purine nucleoside with a different substituent at the purine base.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDBQJZQQFLFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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